![molecular formula C19H17NO2S B14248367 Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- CAS No. 439667-97-7](/img/structure/B14248367.png)
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- is a compound with the molecular formula C19H17NO2S and a molecular weight of 323.415 Aziridines are a class of organic compounds characterized by a three-membered ring containing one nitrogen atom
Vorbereitungsmethoden
The synthesis of aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- typically involves the nucleophilic ring-opening of epoxides with sulfonamides. For instance, 2-benzyl-1-(2,4,6-triisopropylbenzene-sulfonyl)aziridine can be synthesized in two steps: the first step involves the nucleophilic ring-opening of 2-benzyloxirane with the primary sulfonamide (2,4,6-triisopropylbenzenesulfonamide) . Industrial production methods may vary, but they generally follow similar principles of nucleophilic substitution and ring closure.
Analyse Chemischer Reaktionen
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aziridine ring into more reactive intermediates.
Reduction: Reducing agents can be used to open the aziridine ring, leading to the formation of amines.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of polyamines through anionic and cationic ring-opening polymerization. These polyamines have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and materials templating.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatment methods.
Wirkmechanismus
The mechanism of action of aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets and pathways, leading to various biological and chemical effects. The specific molecular targets and pathways involved depend on the context of its application, such as in polymerization or biomedical research .
Vergleich Mit ähnlichen Verbindungen
Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(2-naphthalenyl)- can be compared with other aziridine derivatives, such as:
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: This compound has a similar sulfonyl group but differs in its ethenyl substituent.
Aziridine, 2-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-: This derivative features a 4-methylphenyl group instead of the naphthalenyl group.
Eigenschaften
CAS-Nummer |
439667-97-7 |
|---|---|
Molekularformel |
C19H17NO2S |
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-2-naphthalen-2-ylaziridine |
InChI |
InChI=1S/C19H17NO2S/c1-14-6-10-18(11-7-14)23(21,22)20-13-19(20)17-9-8-15-4-2-3-5-16(15)12-17/h2-12,19H,13H2,1H3 |
InChI-Schlüssel |
VDXITXKENBMEIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


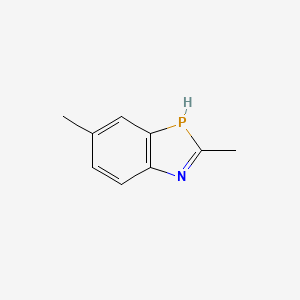
![2-[(4-Ethenylphenyl)methoxy]-N,N-diethylpyridine-3-carboxamide](/img/structure/B14248299.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-1lambda~6~,2,5-thiadiazolidine-1,1-dione](/img/structure/B14248300.png)
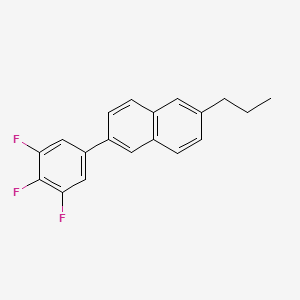
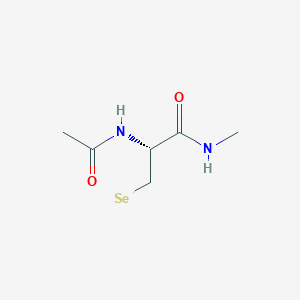
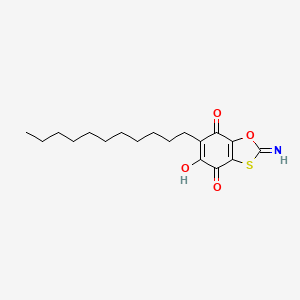
![1-Azabicyclo[3.3.1]nona-3,5-diene](/img/structure/B14248314.png)
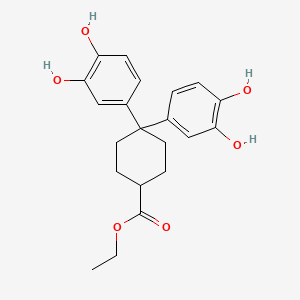
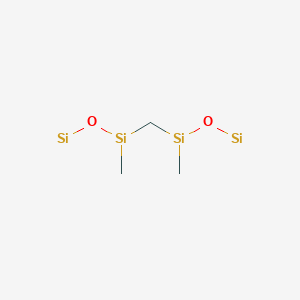
![1,1,2,5-Tetramethyl-1H-cyclopropa[A]azulene](/img/structure/B14248341.png)
![1(3H)-Isobenzofuranone, 3-[2-(4-methoxy-3-methylphenyl)-2-oxoethyl]-](/img/structure/B14248344.png)


![N-Cyclopentyl-4-[2-ethyl-4-(3-ethylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14248359.png)
